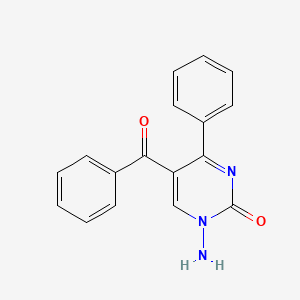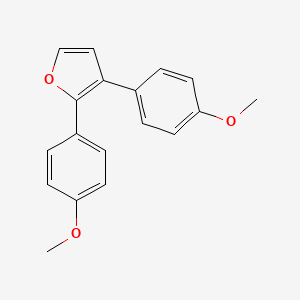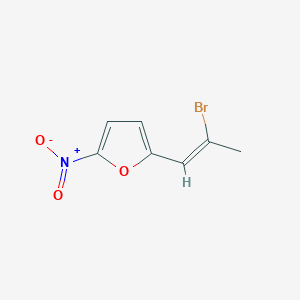
2-(2-Bromoprop-1-enyl)-5-nitrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoprop-1-enyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a bromopropenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-1-enyl)-5-nitrofuran typically involves the bromination of a propenyl group followed by the introduction of a nitro group to the furan ring. One common method involves the reaction of 2-propenylfuran with bromine in the presence of a catalyst to yield the bromopropenyl derivative. The nitro group can then be introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve high efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-Bromoprop-1-enyl)-5-nitrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
2-(2-Bromoprop-1-enyl)-5-nitrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Bromoprop-1-enyl)-5-nitrofuran involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromopropenyl group can also participate in electrophilic reactions, contributing to the compound’s reactivity and potential biological activity.
相似化合物的比较
Similar Compounds
2-Bromo-1-phenylpropane: Similar in structure but lacks the nitro group and furan ring.
2-Bromoacetophenone: Contains a bromine atom and a phenyl group but differs in the functional groups attached to the ring.
Uniqueness
2-(2-Bromoprop-1-enyl)-5-nitrofuran is unique due to the presence of both a nitro group and a bromopropenyl group on a furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H6BrNO3 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC 名称 |
2-[(Z)-2-bromoprop-1-enyl]-5-nitrofuran |
InChI |
InChI=1S/C7H6BrNO3/c1-5(8)4-6-2-3-7(12-6)9(10)11/h2-4H,1H3/b5-4- |
InChI 键 |
HZLSBQZGGWHNLJ-PLNGDYQASA-N |
手性 SMILES |
C/C(=C/C1=CC=C(O1)[N+](=O)[O-])/Br |
规范 SMILES |
CC(=CC1=CC=C(O1)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


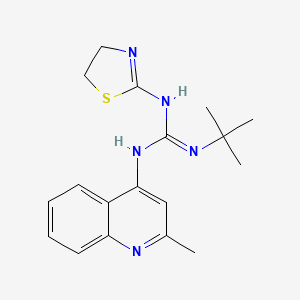
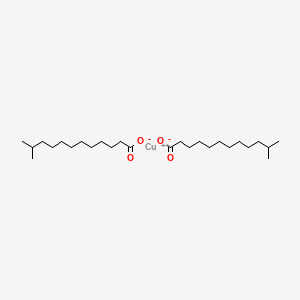
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)
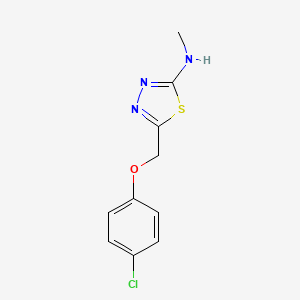
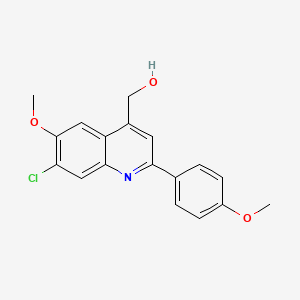
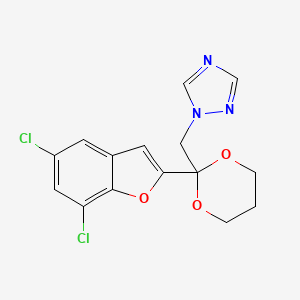

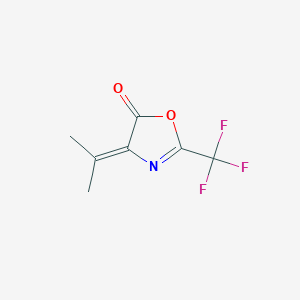

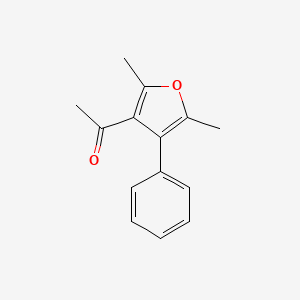
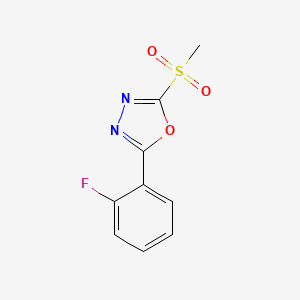
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
